N-tert-Butoxycarbonyl-S,S-dimethylsulfoximine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

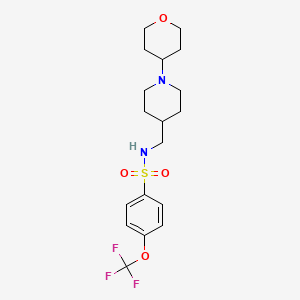

“N-tert-Butoxycarbonyl-S,S-dimethylsulfoximine” is a chemical compound widely used in scientific research. It is known for its versatile applications, ranging from drug synthesis to catalysis. The compound is also referred to as "tert-butyl N-[dimethyl(oxo)-λ 6-sulfanylidene]carbamate" .

Synthesis Analysis

The synthesis of “N-tert-Butoxycarbonyl-S,S-dimethylsulfoximine” involves the use of the tert-butyloxycarbonyl (Boc) and related carbamate protecting groups . These groups are commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, 1,2-indazoles, pyrroles, and related structures .Chemical Reactions Analysis

The deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition/Elimination with 3-Methoxypropylamine is a key reaction involving this compound . Traditional deprotection strategies involving trifluoroacetic and other protic and Lewis acids proved unsuccessful in removal of the recalcitrant indole-N-Boc protecting group necessitating the development of a new strategy for deprotection of this complexant class .Scientific Research Applications

Synthesis of Amino-Functionalized Six-Membered Cyclic Carbonate

This compound has been used in the synthesis of amino-functionalized six-membered cyclic carbonate tert-butyl (2-oxo-1,3-dioxan-5-yl) carbamate (TBC). The reaction was carried out with tert-Butyloxycarbonyl (Boc) as a protected group. Due to its thermal properties, ring-opening polymerization (ROP) was carried out at a relatively low temperature .

Use in Polymer Research

The compound has been used in the creation of new aliphatic poly(ester-carbonate)s bearing amino groups. These polymers were prepared with L-lactide (LA), ε-Caprolactone (CL) as co-monomers. The introduction of pendant amino groups resulted in a significant enhancement of hydrophilicity of the copolymers .

Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes

The compound has been used in the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes via addition/elimination with 3-methoxypropylamine .

Synthesis of N-tert-butoxycarbonyl (BOC) Protected [V 6 O 13 (OCH 2 ) 3 CNH 2 2 ] 2

The compound has been used in the synthesis of N-tert-butoxycarbonyl (BOC) protected [V 6 O 13 (OCH 2 ) 3 CNH 2 2 ] 2 .

Synthesis of N-(3-tert-butoxy-3-oxopropyl) Glycine Derived N-carboxyanhydride

The compound has been used in the synthesis of an N-substituted glycine derived NCA bearing a cloaked carboxylic acid functionality, namely N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA) to produce the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) polymers .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Mechanism of Action

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/clothing/eye protection/face protection, wash face, hands and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . This suggests that “N-tert-Butoxycarbonyl-S,S-dimethylsulfoximine” and related compounds could play a significant role in future research and applications .

properties

IUPAC Name |

tert-butyl N-[dimethyl(oxo)-λ6-sulfanylidene]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-7(2,3)11-6(9)8-12(4,5)10/h1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTINABKGODDUGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=S(=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62995-09-9 |

Source

|

| Record name | tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2662537.png)

![1-methyl-3-pentyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662538.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2662542.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2662544.png)